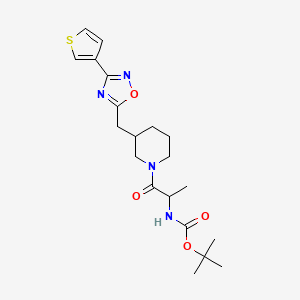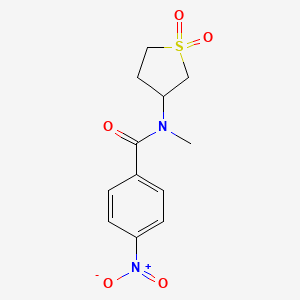
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A related compound, “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers”, has been synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of these compounds typically includes a dioxidotetrahydrothiophen-3-yl group . The molecular weight of a related compound, “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide”, is calculated to be 163.19486 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the coupling of an ether-based scaffold with a sulfone-based head group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined during the synthesis process . For example, the researchers evaluated the compounds in tier 1 DMPK assays .科学的研究の応用
1. Hypoxia-Selective Cytotoxicity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide exhibits selective toxicity towards hypoxic cells, which is a characteristic feature in many solid tumors. This selectivity is attributed to the oxygen-inhibited enzymatic reduction of its nitro groups, making it a potential candidate for targeting hypoxic tumor cells (Palmer et al., 1995).
2. Antitumor Agents Synthesis
The compound is used in the synthesis of regioisomers of hypoxia-selective cytotoxins. These regioisomers have shown varying levels of cytotoxicity under hypoxic conditions, indicating potential for the development of targeted antitumor therapies (Palmer et al., 1996).
3. Antibacterial Activity
Nickel and copper metal complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide derivatives have been synthesized and exhibit significant in vitro antibacterial activities. The metal complexes have shown greater efficacy compared to the thiourea derivative ligands (Saeed et al., 2010).
4. Molecular Electronic Devices
The compound is used in molecular electronic devices, exhibiting features like negative differential resistance and high on-off peak-to-valley ratios. This application highlights its potential in the field of molecular electronics (Chen et al., 1999).
5. Photochemical Reactions at Low Temperatures
In photochemical studies, the compound has been involved in reactions of nitroso oxides at low temperatures, contributing to the understanding of the behavior of highly reactive species like dioxaziridines (Harder et al., 1999).
6. Detection of Metal Ions
Fluorescence emissions of positional isomers of N-(methylthiazol-2-yl)-nitrobenzamide are selectively reduced upon interactions with specific metal ions like Cu2+, Fe2+, and Fe3+. This selectivity enables the detection of these metal ions and distinguishes between different isomers (Phukan et al., 2015).
7. Polymer Synthesis
The compound is utilized in the synthesis of novel aromatic polyimides. These polymers demonstrate solubility in organic solvents and have a wide range of degradation temperatures, indicating their potential for various industrial applications (Butt et al., 2005).
8. Crystal Engineering
It is used in crystal engineering, specifically in the formation of molecular tapes via hydrogen and halogen bonds. Such studies contribute to the understanding of molecular interactions and crystal design (Saha et al., 2005).
Safety And Hazards
将来の方向性
The future directions of research on these compounds could involve further optimization of the ether-based scaffold and sulfone-based head group to improve the potency and selectivity of GIRK1/2 activators . Other potential directions could involve exploring the roles of GIRK channels in physiological processes and potential therapeutic targets .
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-13(11-6-7-20(18,19)8-11)12(15)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQBZOZXUTQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

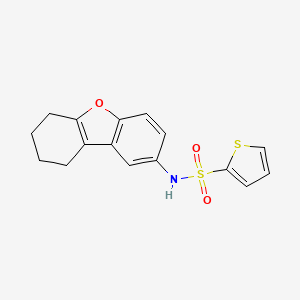
![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)
![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)
![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962881.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2962882.png)
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2962883.png)
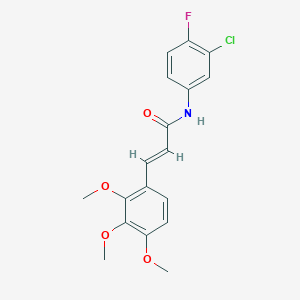
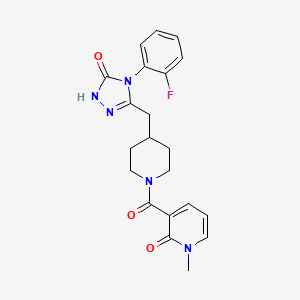
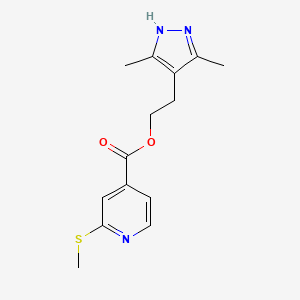
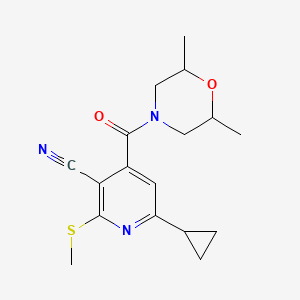
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)
